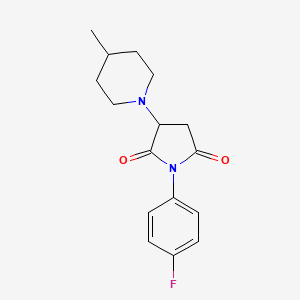
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Methylpiperidinyl Group: This can be done through an alkylation reaction where a piperidine derivative is alkylated with a methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes to alter metabolic pathways.
Ion Channels: Modulating ion channels to affect cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Known for its unique combination of functional groups.
1-(4-Chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-(4-ethylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H19FN2O2 |
|---|---|
Poids moléculaire |
290.33 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19FN2O2/c1-11-6-8-18(9-7-11)14-10-15(20)19(16(14)21)13-4-2-12(17)3-5-13/h2-5,11,14H,6-10H2,1H3 |
Clé InChI |
FIXLEFCUUAFOBU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone](/img/structure/B11564436.png)
![(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11564442.png)
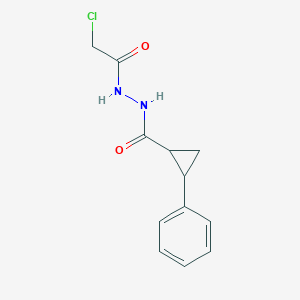
![(2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11564446.png)
![6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11564447.png)
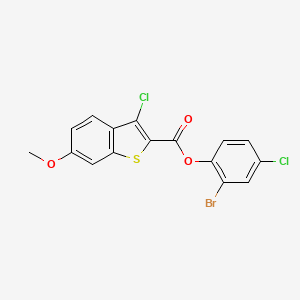
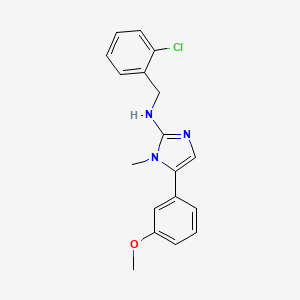
![1-Naphthalen-1-yl-3-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]urea](/img/structure/B11564454.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11564461.png)
![2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564462.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11564468.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B11564469.png)
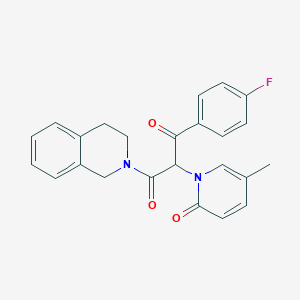
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11564491.png)
